S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate
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Overview
Description
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate is an organosulfur compound characterized by the presence of a pentachloroethyl group attached to a 4-methylbenzene-1-sulfonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate typically involves the reaction of pentachloroethane with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2Cl5H+C7H7SO2Cl→C2Cl5S(C7H7SO2)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the pentachloroethyl group.
Pentachloroethyl sulfide: Contains the pentachloroethyl group but lacks the sulfonothioate moiety.
Uniqueness
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate is unique due to the combination of the pentachloroethyl group and the sulfonothioate moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Properties
CAS No. |
112672-39-6 |
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Molecular Formula |
C9H7Cl5O2S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-methyl-4-(1,1,2,2,2-pentachloroethylsulfanylsulfonyl)benzene |
InChI |
InChI=1S/C9H7Cl5O2S2/c1-6-2-4-7(5-3-6)18(15,16)17-9(13,14)8(10,11)12/h2-5H,1H3 |
InChI Key |
OHQPAPWLWGTUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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